Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)9-6-7(4-5-11-9)12-17(14,15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI Key |
FFDVGZXFDYYANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Aminopyridine-2-carboxylate
This intermediate is commonly prepared by esterification of 4-aminopyridine-2-carboxylic acid or by selective functionalization of pyridine derivatives. Literature suggests that methylation of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 4-Aminopyridine-2-carboxylic acid | Commercially available or synthesized |
| Esterification reagent | Methanol | Excess, solvent and reagent |
| Catalyst | Concentrated H2SO4 or HCl | Acidic conditions to promote esterification |
| Temperature | Reflux (65-70 °C) | 4-6 hours typical reaction time |
| Work-up | Neutralization and extraction | Isolation of methyl ester |
Sulfonylation with Cyclopropylsulfonyl Chloride
The key step introduces the cyclopropylsulfonyl group onto the amino function at the 4-position of the pyridine ring. This is typically performed by reacting the methyl 4-aminopyridine-2-carboxylate with cyclopropylsulfonyl chloride under basic conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Methyl 4-aminopyridine-2-carboxylate + cyclopropylsulfonyl chloride | Stoichiometric or slight excess of sulfonyl chloride |
| Base | Triethylamine or pyridine | To neutralize HCl generated |
| Solvent | Dichloromethane or tetrahydrofuran (THF) | Anhydrous conditions preferred |
| Temperature | 0 °C to room temperature | Controlled addition to avoid side reactions |
| Reaction time | 2-6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying | Purification by column chromatography or recrystallization |
Purification and Characterization
The crude product is purified using standard chromatographic techniques or recrystallization from appropriate solvents such as ethyl acetate or hexanes. Characterization includes:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns and purity.
- Infrared Spectroscopy (IR): To identify sulfonyl and ester functional groups.
- Mass Spectrometry (MS): To confirm molecular weight.
- Elemental Analysis: To verify composition.
Research Data and Results
While direct experimental data specific to this compound are limited in public databases, analogous sulfonamide derivatives and aminopyridine carboxylates provide insight into reaction yields and conditions.
The sulfonylation reaction is generally high yielding when performed under anhydrous and controlled temperature conditions. The use of triethylamine as a base is common to neutralize hydrochloric acid formed during the reaction.
Notes on Synthetic Challenges and Considerations
- Reactivity of Aminopyridine: The amino group on the pyridine ring can be less nucleophilic due to the electron-withdrawing nature of the pyridine nitrogen, requiring careful control of reaction conditions.
- Sulfonyl Chloride Handling: Cyclopropylsulfonyl chloride is moisture sensitive; reactions must be performed under anhydrous conditions to prevent hydrolysis.
- Purification: Sulfonamide products can exhibit strong polarity, necessitating careful selection of chromatographic conditions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Esterification | 4-Aminopyridine-2-carboxylic acid + Methanol + Acid | Methyl 4-aminopyridine-2-carboxylate |
| 2. Sulfonylation | Methyl 4-aminopyridine-2-carboxylate + Cyclopropylsulfonyl chloride + Base (Et3N) + DCM | This compound |
| 3. Purification | Chromatography or recrystallization | Pure final compound |
| 4. Characterization | NMR, IR, MS, Elemental analysis | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s pyridine core distinguishes it from analogs with alternative heterocycles (e.g., thienopyridine or pyrimidine). Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Functional Group Analysis
- Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid . Esters typically exhibit higher lipophilicity and slower hydrolysis rates compared to acids, influencing bioavailability and pharmacokinetics.
- Cyclopropyl Motif : Shared with ADSB-FUB-187 , this group may enhance metabolic stability by resisting oxidative degradation, a common issue with larger alkyl chains.
Physicochemical and Conformational Properties
- Self-Assembly and Solubility : Compounds with ethoxy chains (e.g., Compound 15) demonstrate self-assembly due to flexible, amphiphilic substituents . In contrast, the target compound’s cyclopropyl group may limit conformational flexibility, reducing aggregation tendencies.
- NMR Conformational Dynamics : Bis-amide intermediates (e.g., Compound 11 ) exhibit slow conformational exchange on NMR timescales, suggesting rigid frameworks. The target compound’s smaller substituents likely result in fewer observable conformers.
Research Implications and Limitations
While direct data on the target compound’s biological activity or physicochemical properties are absent in the provided evidence, structural analogs suggest:
- Metabolic Stability : The cyclopropyl group may mitigate cytochrome P450-mediated oxidation compared to ethoxy chains .
- Reactivity : The methyl ester could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, analogous to pyrimidine derivatives .
- Electronic Effects: The pyridine core’s electron-deficient nature may enhance interactions with biological targets, contrasting with thienopyridine’s altered aromaticity .
Biological Activity
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
- CAS Number : 2768550-71-4
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in inhibiting specific enzyme activities and modulating signaling pathways. Its structure, featuring a cyclopropyl group linked to a sulfonamide, suggests potential interactions with biological targets.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The pyridine ring can interact with various receptors, potentially altering their activity.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
Case Studies
- Anti-inflammatory Activity : A study involving murine models showed that administration of this compound significantly reduced inflammation markers compared to controls, supporting its potential use in treating conditions like rheumatoid arthritis.
- Cancer Research : Preliminary data suggest that this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~70% |
| Half-life | 3 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate, and what factors influence reaction yields?
Methodological Answer: Synthesis typically involves two key steps:
Esterification : Methylation of pyridine-2-carboxylic acid derivatives using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). For example, methyl ester formation via methanol and quinolinic acid achieved 91% yield under reflux .
Sulfonylation : Introducing the cyclopropylsulfonylamino group via reaction of a 4-aminopyridine intermediate with cyclopropylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) .
Critical Factors :
Q. How is the compound characterized, and which spectroscopic methods are most reliable?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester (-COOCH₃) and sulfonamide (-SO₂N-) groups. For example, methyl ester protons resonate at δ 3.8–4.0 ppm, while cyclopropyl protons appear as multiplets at δ 0.8–1.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrimidine carboxylates in and .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Pyridine carboxylates are sensitive to hydrolysis. Stability studies under varying pH (e.g., 3–9) and temperature (25–60°C) using HPLC can identify degradation pathways .
- Storage : Store in inert atmospheres (argon) at –20°C, as recommended for structurally similar esters in and .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of sulfonylation in the synthesis of this compound?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites on the pyridine ring. For example, the 4-position is electronically favored for sulfonylation due to resonance stabilization .
- Directed Metalation : Use directing groups (e.g., –NH₂) to enhance regioselectivity, followed by sulfonylation, as seen in for related intermediates .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?
Methodological Answer:
- Polymorphism Analysis : Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) distinguish crystalline forms. For instance, used XRD to confirm a single crystal structure despite variable melting points in literature .
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) and replicate synthesis under controlled conditions .
Q. How can the compound’s reactivity under biological or environmental conditions be systematically studied?
Methodological Answer:
Q. What advanced techniques elucidate the compound’s potential as a therapeutic agent or enzyme inhibitor?
Methodological Answer:
Q. How should researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
